Tert-butyl 2-(methoxymethyl)-1-(thiadiazol-4-ylmethyl)pyrrolidine-2-carboxylate
Description
Tert-butyl 2-(methoxymethyl)-1-(thiadiazol-4-ylmethyl)pyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates This compound features a unique combination of functional groups, including a thiadiazole ring, which may impart interesting chemical and biological properties
Properties
IUPAC Name |
tert-butyl 2-(methoxymethyl)-1-(thiadiazol-4-ylmethyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-13(2,3)20-12(18)14(10-19-4)6-5-7-17(14)8-11-9-21-16-15-11/h9H,5-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POENZHUDXSXLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCN1CC2=CSN=N2)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(methoxymethyl)-1-(thiadiazol-4-ylmethyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiadiazole ring: This step may involve the reaction of a suitable thiadiazole precursor with the pyrrolidine intermediate.
Esterification: The final step could involve the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group or the thiadiazole ring.
Reduction: Reduction reactions could target the carboxylate group or the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the pyrrolidine or thiadiazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 2-(methoxymethyl)-1-(thiadiazol-4-ylmethyl)pyrrolidine-2-carboxylate may be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the development of new materials or catalysts.
Biology and Medicine
In biological and medicinal research, compounds with thiadiazole rings are often investigated for their potential pharmacological activities. This compound could be studied for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry
In industry, such compounds might be explored for their potential use in the development of new polymers, coatings, or other materials with specialized properties.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(methoxymethyl)-1-(thiadiazol-4-ylmethyl)pyrrolidine-2-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiadiazole ring could play a crucial role in binding to molecular targets, while the pyrrolidine ring might influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(methoxymethyl)-1-(thiadiazol-4-ylmethyl)pyrrolidine-2-carboxylate: can be compared with other pyrrolidine carboxylates and thiadiazole-containing compounds.
Pyrrolidine-2-carboxylate derivatives: These compounds often exhibit diverse biological activities and are used in various chemical syntheses.
Thiadiazole derivatives: Known for their wide range of pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
